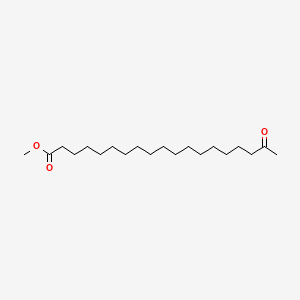

Methyl 18-oxononadecanoate

Description

BenchChem offers high-quality Methyl 18-oxononadecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 18-oxononadecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 18-oxononadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O3/c1-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23-2/h3-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZAWRHDAHLPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Sample Preparation Techniques:

The primary goal of sample preparation is to isolate Methyl 18-oxononadecanoate from the bulk of the matrix components.

Liquid-Liquid Extraction (LLE): LLE is a fundamental technique used to separate analytes based on their differential solubility in immiscible liquid phases. For a moderately polar compound like Methyl 18-oxononadecanoate, a combination of a polar solvent (e.g., methanol (B129727) or acetonitrile) and a non-polar solvent (e.g., hexane or ethyl acetate) can be optimized to selectively extract the analyte while leaving behind more polar or non-polar interferences.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to LLE. Various sorbents can be employed based on the properties of the analyte and the matrix. For Methyl 18-oxononadecanoate, a normal-phase sorbent like silica could be used to separate it from non-polar lipids, or a reversed-phase sorbent like C18 could be used to remove highly polar interferences. More advanced zirconia-based sorbents (e.g., Z-Sep) have shown high efficiency in removing both fats and pigments through a combination of hydrophobic interactions and Lewis acid-base interactions. sigmaaldrich.com

Protein Precipitation: For biological matrices with high protein content, such as plasma or serum, an initial protein precipitation step using a solvent like acetonitrile is often necessary to prevent column clogging and remove a significant source of interference.

The following table summarizes common sample preparation techniques and their effectiveness in removing different types of interferences.

| Technique | Target Interference | Principle of Separation | Typical Recovery for Long-Chain Esters (%) | Notes |

| Liquid-Liquid Extraction (LLE) | Highly polar or non-polar compounds | Differential solubility | 85-105 | Optimization of solvent system is critical. |

| Solid-Phase Extraction (SPE) - C18 | Polar interferences, salts | Hydrophobic interaction | 90-110 | Effective for aqueous-based samples. |

| Solid-Phase Extraction (SPE) - Silica | Non-polar lipids (e.g., triglycerides) | Adsorption chromatography | 80-100 | Requires non-aqueous solvents; good for lipid fractionation. |

| Zirconia-based Sorbents (e.g., Z-Sep) | Fats, pigments, phospholipids (B1166683) | Hydrophobic and Lewis acid-base interactions | 92-108 | Highly effective for complex fatty matrices like oils and fatty tissues. sigmaaldrich.com |

| Protein Precipitation | Proteins | Denaturation and precipitation | >95 (for analyte in supernatant) | Often used as a preliminary step for biological fluids. |

Chromatographic Separation:

High-resolution chromatographic separation is essential to resolve Methyl 18-oxononadecanoate from any remaining matrix components.

Gas Chromatography (GC): When coupled with mass spectrometry (GC-MS), GC offers high chromatographic efficiency for volatile and thermally stable compounds. The use of a mid-polar to polar capillary column (e.g., a cyanopropyl or polyethylene glycol phase) can provide good separation of FAMEs based on their chain length, degree of unsaturation, and the presence of functional groups. Temperature programming is optimized to achieve baseline separation of the target analyte from closely eluting isomers or other fatty acid esters.

Liquid Chromatography (LC): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of less volatile or thermally labile compounds. Reversed-phase chromatography using a C18 or C8 column is commonly employed, separating compounds based on their hydrophobicity. Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) allows for the effective separation of a wide range of lipids.

Derivatization:

Derivatization can be employed not only to improve the chromatographic properties and sensitivity of Methyl 18-oxononadecanoate but also to shift its retention time away from interfering compounds. For GC-MS analysis, if the native methyl ester is not suitable, the oxo group could potentially be derivatized to an oxime, which would alter its volatility and fragmentation pattern. For LC-MS, derivatization is less common for esters but can be used to enhance ionization efficiency.

Potential Research Applications and Future Directions for Methyl 18 Oxononadecanoate

Utility as a Biochemical Probe in Lipid Metabolism Research

Long-chain fatty acids and their derivatives are central to numerous metabolic processes. nih.govnih.gov Methyl 18-oxononadecanoate could serve as a valuable biochemical probe to investigate these pathways. By modifying the compound, for instance, through isotopic labeling, researchers could trace its metabolic fate within cellular systems. alfa-chemistry.com

The introduction of a stable isotope, such as carbon-13 or deuterium, into the molecule would allow for its detection and tracking using mass spectrometry-based techniques. This would enable detailed studies of its uptake, transport, and incorporation into more complex lipids. Such an approach could help elucidate the specific enzymes and pathways that recognize and process long-chain oxo-fatty acids.

Furthermore, the terminal oxo group offers a unique chemical handle for the attachment of fluorescent tags or other reporter molecules. These tagged versions of Methyl 18-oxononadecanoate could be used in cellular imaging studies to visualize its subcellular localization and interactions with lipid-binding proteins, providing insights into the dynamics of lipid trafficking and storage.

Application in Lipidomics and Metabolomics Research Platforms

Lipidomics and metabolomics aim to comprehensively identify and quantify the complete set of lipids and metabolites within a biological system. The unique structure of Methyl 18-oxononadecanoate makes it a candidate for inclusion in these large-scale studies, both as an analytical standard and a potential biomarker.

Development of Analytical Standards for Quantification

Accurate quantification of lipids and metabolites is a significant challenge in lipidomics and metabolomics. nih.govnih.gov Chemically synthesized and purified Methyl 18-oxononadecanoate could be used as an internal or external standard for the quantification of other long-chain oxo-fatty acids in complex biological samples. The development of such standards is crucial for ensuring the accuracy and reproducibility of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Stable isotope-labeled versions of Methyl 18-oxononadecanoate would be particularly valuable as internal standards, as they co-elute with the endogenous analyte but can be distinguished by their mass, allowing for precise quantification. isotope.comotsuka.co.jp

Role as a Potential Biomarker in Non-Human Organismal Studies

Alterations in lipid metabolism are associated with various physiological and pathological states. Long-chain fatty acids and their derivatives have been investigated as potential biomarkers in a range of organisms. cambridge.orgnih.govmdpi.com While there is no specific evidence for Methyl 18-oxononadecanoate, its presence or altered levels in non-human organisms could potentially indicate exposure to certain environmental conditions or the presence of specific metabolic disorders.

For instance, in studies of marine organisms or soil-dwelling invertebrates, the profile of long-chain fatty acid esters could reflect dietary inputs or responses to environmental stressors. Further research would be needed to establish a correlation between the abundance of Methyl 18-oxononadecanoate and specific biological states in these organisms.

Research into its Role in Microbial Communication and Ecology

Fatty acids and their derivatives are known to play a role in microbial communication, a process known as quorum sensing. researchgate.netmdpi.comnih.govnih.gov These signaling molecules regulate a variety of collective behaviors in bacteria, including biofilm formation and virulence. The structural similarity of Methyl 18-oxononadecanoate to known quorum sensing molecules suggests it could have a role in these processes.

Future research could investigate whether this compound is produced by any microbial species and, if so, whether it can influence the behavior of other microorganisms in its environment. Such studies could involve co-culturing different bacterial strains in the presence of Methyl 18-oxononadecanoate and observing changes in gene expression, biofilm formation, or the production of virulence factors. This line of inquiry could reveal novel microbial signaling pathways and ecological interactions.

Exploration in Environmental Chemistry as a Degradation Product or Metabolite

The fate of organic compounds in the environment is a key area of environmental chemistry. Long-chain esters can be introduced into the environment through various industrial and biological processes. iwaponline.comrivm.nl Understanding their degradation pathways is essential for assessing their environmental impact.

Methyl 18-oxononadecanoate could be studied as a potential degradation product of larger, more complex organic molecules, such as certain types of plastics or industrial lubricants. Research in this area would involve subjecting these materials to simulated environmental conditions (e.g., UV radiation, microbial action) and analyzing for the formation of Methyl 18-oxononadecanoate.

Conversely, this compound could also be a metabolite produced by microorganisms as they break down naturally occurring or anthropogenic substances. Identifying the presence of Methyl 18-oxononadecanoate in environmental samples, such as soil or water, could provide clues about ongoing biogeochemical processes.

Unexplored Research Avenues and Methodological Challenges in the Study of Methyl 18-oxononadecanoate

The study of Methyl 18-oxononadecanoate presents several unexplored research avenues and methodological challenges. A primary hurdle is the current lack of commercially available standards, which hinders its identification and quantification in biological and environmental samples.

Unexplored Avenues:

Biosynthetic Pathways: The enzymatic machinery responsible for the synthesis of Methyl 18-oxononadecanoate in any organism is currently unknown. Identifying the genes and enzymes involved in its production would be a significant step forward.

Biological Activity: The potential biological activities of this compound remain to be explored. Screening for its effects on various cellular processes, such as inflammation, apoptosis, or receptor signaling, could uncover novel biological functions.

Role in Plant and Animal Physiology: While this article has focused on non-human organisms and microbes, the potential presence and role of Methyl 18-oxononadecanoate in plants and higher animals is another open area of investigation.

Methodological Challenges:

Synthesis and Purification: The development of a robust and efficient method for the chemical synthesis and purification of Methyl 18-oxononadecanoate is a prerequisite for most research applications. nih.govmdpi.com

Analytical Method Development: Establishing sensitive and specific analytical methods for the detection and quantification of this compound in complex matrices will be crucial. researchgate.netnih.govmdpi.com This includes optimizing extraction procedures and chromatographic separation, as well as developing mass spectrometric methods for its unambiguous identification.

Lack of Reference Data: The absence of spectral libraries and reference data for Methyl 18-oxononadecanoate makes its identification in untargeted metabolomics and lipidomics studies challenging.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 18-oxononadecanoate, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves esterification of 18-oxononadecanoic acid using methanol under acidic catalysis (e.g., sulfuric acid). To optimize yield, control reaction temperature (60–80°C) and use anhydrous conditions to minimize hydrolysis. Monitor progress via thin-layer chromatography (TLC) or gas chromatography (GC). For purification, employ silica gel column chromatography with hexane/ethyl acetate gradients .

- Challenges : The ketone group at position 18 may influence steric hindrance or reactivity; adjust catalyst loading or solvent polarity (e.g., dichloromethane vs. toluene) if intermediates degrade.

Q. How should researchers characterize methyl 18-oxononadecanoate’s physicochemical properties?

- Key parameters : Measure melting point (DSC), boiling point (via distillation under reduced pressure), and logP (octanol-water partitioning) using shake-flask methods. For structural confirmation, use H/C NMR (observe ketone carbonyl at ~205–210 ppm) and high-resolution mass spectrometry (HRMS) .

- Data validation : Cross-reference with computational tools (e.g., ChemAxon or ACD/Labs) for logP predictions. Discrepancies >0.5 units warrant experimental re-evaluation .

Q. What safety protocols are critical when handling methyl 18-oxononadecanoate in laboratory settings?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition into CO/CO₂ .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., melting point variations) for methyl 18-oxononadecanoate?

- Root-cause analysis : Variations may stem from impurities (e.g., residual solvents) or polymorphic forms. Perform differential scanning calorimetry (DSC) with controlled heating rates (5–10°C/min) and compare with recrystallized samples .

- Statistical rigor : Apply Grubbs’ test to identify outliers in replicate measurements. Report uncertainties with ± standard deviations .

Q. What experimental design strategies are effective for studying methyl 18-oxononadecanoate’s reactivity in catalytic systems?

- Catalyst screening : Test heterogeneous catalysts (e.g., Ti-SBA-15) for ketone-specific reactions like hydrogenation or epoxidation. Use design-of-experiments (DoE) to optimize variables (temperature, solvent polarity, catalyst loading) .

- Analytical validation : Monitor byproducts via GC-MS or LC-MS. For kinetic studies, employ in-situ FTIR to track carbonyl group transformations .

Q. How should researchers address false discovery rates (FDR) in high-throughput screening studies involving methyl 18-oxononadecanoate derivatives?

- Statistical correction : Apply the Benjamini-Hochberg procedure to control FDR when testing multiple hypotheses (e.g., bioactivity assays). Set a significance threshold (q-value <0.05) and prioritize compounds with dose-dependent responses .

- Reprodubility : Validate hits in orthogonal assays (e.g., SPR binding vs. cell-based assays) to reduce false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.